![molecular formula C13H17N3O B15067024 1'-Ethyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B15067024.png)
1'-Ethyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-Ethyl-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one is a spiro compound characterized by a unique structure where a pyrrolidine ring is fused to a quinazolinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Ethyl-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one typically involves multi-component reactions. One common method is the [3+2] cycloaddition reaction, where azomethine ylides are generated in situ and react with various dipolarophiles to form the spiro compound . The reaction conditions often include the use of ethanol as a solvent and mild heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of spiro compounds like 1’-Ethyl-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one may involve scalable multi-component reactions. The use of microdroplets and thin films has been shown to accelerate the reaction process, making it more efficient for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
1’-Ethyl-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated spiro compounds .
Aplicaciones Científicas De Investigación
1’-Ethyl-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one has various applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which 1’-Ethyl-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s unique structure allows it to interact with these targets in a specific manner, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[indoline-3,3’-pyrrolidines]: These compounds share a similar spiro structure but differ in the specific rings involved.
Spiro[pyrrolidine-2,3’-oxindoles]: These compounds also feature a spiro fusion but with different functional groups and ring systems.
Uniqueness
1’-Ethyl-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one is unique due to its specific combination of a pyrrolidine ring and a quinazolinone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C13H17N3O |
|---|---|
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
1-ethylspiro[3H-quinazoline-2,3'-pyrrolidine]-4-one |
InChI |
InChI=1S/C13H17N3O/c1-2-16-11-6-4-3-5-10(11)12(17)15-13(16)7-8-14-9-13/h3-6,14H,2,7-9H2,1H3,(H,15,17) |
Clave InChI |
GVSOMAFKVRFCSC-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC=C2C(=O)NC13CCNC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-amino-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione](/img/structure/B15066947.png)


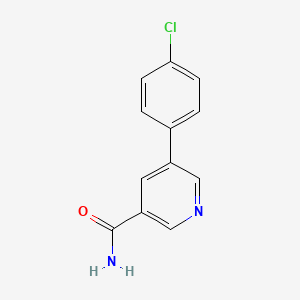
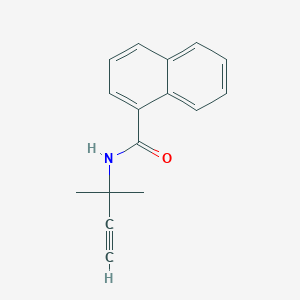

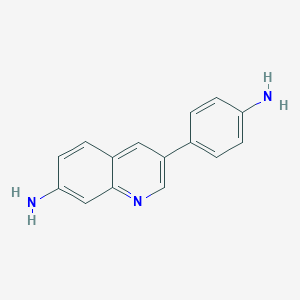
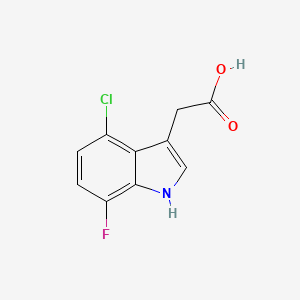
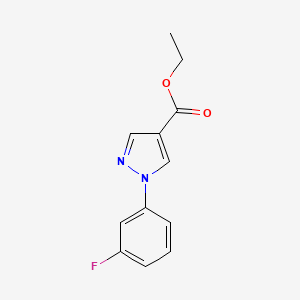
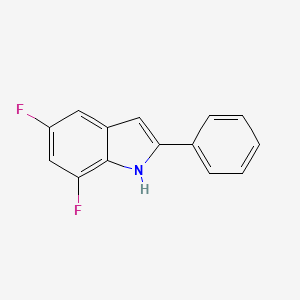
![Ethyl 6H-furo[2,3-E]indole-7-carboxylate](/img/structure/B15067042.png)


